2-(1,4-Thiazinan-4-yl)acetonitrile

Description

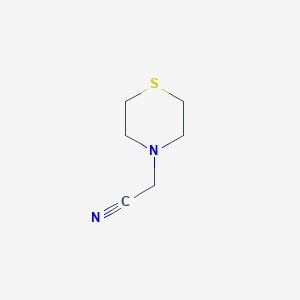

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-thiomorpholin-4-ylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2S/c7-1-2-8-3-5-9-6-4-8/h2-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRFZMNDHVADAFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80380317 | |

| Record name | (Thiomorpholin-4-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53515-34-7 | |

| Record name | (Thiomorpholin-4-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(thiomorpholin-4-yl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 1,4 Thiazinan 4 Yl Acetonitrile and Its Analogs

Strategies for Constructing the 1,4-Thiazinane Ring System

The formation of the 1,4-thiazinane core is a critical step in the synthesis of 2-(1,4-thiazinan-4-yl)acetonitrile. Various strategies have been developed to construct this heterocyclic scaffold, primarily involving cycloaddition and condensation reactions.

Cycloaddition Reactions in Thiazinane Synthesis

Cycloaddition reactions offer a powerful and atom-economical approach to the synthesis of cyclic systems like 1,4-thiazinane. These reactions involve the formation of a ring from two or more unsaturated molecules.

One notable strategy is the [4+2] cycloaddition, or Diels-Alder reaction, which can be used to form six-membered rings. In the context of thiazinane synthesis, this can involve the reaction of a diene with a dienophile containing sulfur and nitrogen atoms. For instance, thio-Diels-Alder reactions utilizing thioketones as dienophiles have been explored for the synthesis of thiopyran derivatives, a related class of sulfur-containing heterocycles. nih.gov The principles of these reactions, involving the formation of a six-membered ring containing a sulfur atom, can be adapted for thiazinane synthesis.

Another relevant cycloaddition is the 1,3-dipolar cycloaddition. This reaction involves a 1,3-dipole reacting with a dipolarophile to form a five-membered ring, which can then be further manipulated to form the desired six-membered thiazinane ring. For example, azomethine ylides can undergo cycloaddition with various dipolarophiles to create pyrrolidine (B122466) derivatives, which could serve as precursors to the thiazinane system. nih.gov

Intramolecular 1,4-dipolar cycloaddition reactions of thiazinium betaines have also been investigated for constructing aza- and diaza-heterocyclic ring systems. thieme-connect.de These reactions proceed with high regio- and stereospecificity, offering a controlled route to complex heterocyclic structures. thieme-connect.de

| Cycloaddition Type | Reactants | Key Features |

| [4+2] Cycloaddition (Diels-Alder) | Diene and a sulfur/nitrogen-containing dienophile | Forms a six-membered ring directly. |

| 1,3-Dipolar Cycloaddition | 1,3-Dipole (e.g., azomethine ylide) and a dipolarophile | Initially forms a five-membered ring, requiring further steps. |

| Intramolecular 1,4-Dipolar Cycloaddition | Thiazinium betaines with tethered π-systems | High regio- and stereospecificity. thieme-connect.de |

Condensation Reactions for Thiomorpholine-Containing Compounds

Condensation reactions, which involve the joining of two molecules with the elimination of a small molecule like water, are a cornerstone of heterocyclic synthesis. The Claisen-Schmidt condensation, for example, is a reliable method for synthesizing chalcones, which can serve as precursors to various heterocyclic compounds. nih.gov This reaction typically involves the base-catalyzed reaction of an aldehyde or ketone with another carbonyl compound. nih.gov A series of unsymmetrical bis-quinolin-3-yl chalcones have been synthesized using a Claisen-Schmidt condensation reaction between 2-(thiomorpholine)-substituted quinoline-3-carbaldehyde and other quinoline (B57606) derivatives. nih.gov

The synthesis of thiomorpholine (B91149) itself can be achieved through various condensation approaches. One common method involves the reaction of diethanolamine (B148213) with a sulfur source, such as sodium sulfide, which proceeds through the formation of an amino-mustard species followed by cyclization. acs.org Another route utilizes the reaction of 2-mercaptoethanol (B42355) with aziridine, followed by conversion to 2-(2-chloroethylthio)ethylamine hydrochloride, which is then cyclized to thiomorpholine. acs.org A more recent and efficient method involves a telescoped photochemical thiol-ene reaction of cysteamine (B1669678) hydrochloride and vinyl chloride in a continuous flow system, followed by base-mediated cyclization to yield thiomorpholine. acs.org

Installation of the Acetonitrile (B52724) Group onto the 1,4-Thiazinane Core

Once the 1,4-thiazinane ring is formed, the next crucial step is the introduction of the acetonitrile group at the nitrogen atom.

Elucidating N-Alkylation and Acylation Feasibility in Thiomorpholines

The nitrogen atom in the thiomorpholine ring is nucleophilic and can readily undergo N-alkylation or N-acylation reactions. The modification of the substituent at the thiazine (B8601807) nitrogen is a common strategy to create diverse analogs. mdpi.com The hybridization of phenothiazines, a related class of compounds, with 1,2,3-triazoles often involves the incorporation of a triazole ring to the thiazine nitrogen atom through reactions like the Huisgen cycloaddition. mdpi.com

For the synthesis of this compound, a direct N-alkylation of thiomorpholine with a suitable two-carbon electrophile bearing a nitrile group, such as chloroacetonitrile (B46850) or bromoacetonitrile, is the most straightforward approach. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.

Acylation reactions are also feasible on the thiomorpholine nitrogen. nih.gov However, for the synthesis of the target compound, alkylation is the more direct route.

The Role of Acetonitrile as a Reaction Medium and Reagent in Derivatization

Acetonitrile is a versatile polar aprotic solvent frequently employed in organic synthesis due to its ability to dissolve a wide range of polar and nonpolar compounds. researchgate.netntnu.no Its use as a solvent is particularly advantageous in reactions involving charged intermediates or polar reagents. In the context of N-alkylation of thiomorpholine, acetonitrile can serve as an excellent reaction medium.

Beyond its role as a solvent, acetonitrile can also act as a reagent. researchgate.net It is a valuable two-carbon building block in the construction of various organic molecules. researchgate.net While direct C-H functionalization of acetonitrile is possible, for the synthesis of this compound, its role is primarily that of a precursor to the alkylating agent (e.g., chloroacetonitrile) or as the solvent for the N-alkylation reaction. researchgate.net In derivatization reactions for analyses like gas chromatography, acetonitrile is often the solvent of choice for compounds like amino acids. research-solution.com

One-Pot and Multicomponent Synthesis Approaches for Related Scaffolds

One-pot and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single reaction vessel, minimizing waste and simplifying purification processes. nih.govrsc.org These approaches are increasingly being applied to the synthesis of heterocyclic scaffolds.

For instance, a one-pot, three-component reaction has been developed for the synthesis of thiazine-dicarboxylates. mdpi.com This reaction involves an isocyanide, a dialkyl acetylenedicarboxylate, and a 2-amino-4H-1,3-thiazin-4-one derivative, yielding the product in good yields. mdpi.com Similarly, multicomponent reactions have been utilized for the synthesis of various thiolactone scaffolds. nih.gov

While a specific one-pot synthesis for this compound may not be widely reported, the principles of MCRs can be applied to develop such a process. A hypothetical one-pot reaction could involve the in-situ formation of the 1,4-thiazinane ring from appropriate precursors, followed by the immediate N-alkylation with an acetonitrile-containing electrophile. The development of such a streamlined synthesis would be a significant advancement in the efficient production of this compound and its analogs.

| Synthesis Strategy | Description | Advantages |

| One-Pot Synthesis | Multiple reaction steps are carried out in a single reaction vessel without isolation of intermediates. | Reduced reaction time, less waste, simplified workup. rsc.org |

| Multicomponent Reactions (MCRs) | Three or more reactants combine in a single reaction to form a product that contains substantial portions of all the reactants. | High atom economy, diversity-oriented synthesis, rapid access to complex molecules. nih.govnih.gov |

Elucidation of Chemical Reactivity and Transformational Pathways of 2 1,4 Thiazinan 4 Yl Acetonitrile

Reactivity of the Nitrile Functionality

The nitrile (cyano) group is a versatile functional group in organic synthesis due to the electrophilic nature of its carbon atom. pressbooks.publibretexts.org This electrophilicity allows it to react with a wide array of nucleophiles, initiating pathways to a variety of molecular structures. pressbooks.pub These reactions can lead to the formation of new heterocyclic systems or the conversion of the nitrile into other important functional groups. researchgate.net

The addition of a nucleophile to the electrophilic carbon of the nitrile group results in the formation of an intermediate imine anion. pressbooks.publibretexts.org This intermediate is a pivotal point for subsequent intramolecular reactions, particularly cyclization, to construct new heterocyclic rings.

The process often begins with the attack of a nucleophile, which can be part of a bifunctional reagent, onto the nitrile carbon. The newly formed imine can then undergo a ring-closing reaction if a suitable electrophilic site is present within the molecule. This strategy is a powerful method for synthesizing diverse nitrogen-containing heterocycles. researchgate.net For instance, enaminonitriles, which are structurally related to the title compound, are highly reactive intermediates used in the synthesis of novel heterocyclic compounds like pyranopyrimidines through Michael addition and subsequent cyclocondensation. nih.gov In a similar vein, the reaction of nitriles with bifunctional reagents like hydrazides can lead to the formation of triazolo-pyridines through a tandem transamidation, nucleophilic addition, and condensation sequence. researchgate.net

While specific studies on 2-(1,4-Thiazinan-4-yl)acetonitrile are not extensively detailed in the literature, the principle of using the nitrile group as a linchpin for cyclization is well-established. Acetonitrile (B52724) itself can be activated to act as a two-carbon building block in [2+2] cyclization reactions to form cyclobutenones and cyclobuteneimines, demonstrating the versatility of the acetonitrile moiety in forming cyclic structures. researchgate.netnih.gov

Table 1: Examples of Heterocycle Synthesis via Nitrile Cyclization

| Starting Material Class | Reagent(s) | Resulting Heterocycle | Reaction Type |

|---|---|---|---|

| Enaminonitriles | (Thio)barbituric acids, Aryl aldehydes | Pyrano[2,3-d]pyrimidines | Michael Addition, Cyclocondensation nih.gov |

| N-Arylallylamines | Acetonitrile (as reactant), Photocatalyst | Cyanomethylated Indolines | Cyanomethylarylation, Cyclization beilstein-journals.org |

The nitrile group is a valuable precursor that can be readily converted into other nitrogen-containing functionalities, significantly broadening its synthetic utility. researchgate.net Common transformations include reduction to primary amines and hydrolysis to amides and carboxylic acids.

Reduction to Primary Amines: The reduction of nitriles is a fundamental method for synthesizing primary amines. libretexts.org Potent reducing agents like lithium aluminum hydride (LiAlH4) are highly effective for this transformation. libretexts.orgchemistrysteps.com The reaction proceeds through two successive nucleophilic additions of a hydride ion to the electrophilic carbon of the nitrile. libretexts.org An initial addition forms an imine anion, which is complexed by the aluminum species. A second hydride addition follows, leading to a dianion intermediate that, upon aqueous workup, yields the primary amine. libretexts.org

Hydrolysis to Amides and Carboxylic Acids: Nitriles can be hydrolyzed under either acidic or basic conditions to yield amides and, upon further hydrolysis, carboxylic acids. libretexts.orgchemistrysteps.com

Acid-catalyzed hydrolysis: The reaction begins with the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom. libretexts.orgchemistrysteps.com A weak nucleophile, such as water, can then attack the carbon, leading to an imidic acid intermediate that tautomerizes to the more stable amide. chemistrysteps.com Prolonged reaction time and heat will further hydrolyze the amide to a carboxylic acid. libretexts.org

Base-catalyzed hydrolysis: A strong nucleophile, like the hydroxide ion, directly attacks the nitrile carbon. chemistrysteps.com The resulting intermediate abstracts a proton from the solvent to form an imidic acid, which then tautomerizes to an amide. chemistrysteps.com Similar to the acidic pathway, the amide can be further hydrolyzed to a carboxylate salt under basic conditions.

Reaction with Organometallic Reagents: Nitriles react with organometallic reagents, such as Grignard and organolithium reagents, to form ketones after hydrolysis. libretexts.orgchemistrysteps.com The carbon-based nucleophile attacks the nitrile carbon, forming an imine salt. This intermediate is then hydrolyzed in an aqueous workup to produce a ketone. libretexts.org This ketone can then serve as a substrate for further transformations to introduce other nitrogen-containing groups, for example, through reductive amination.

Table 2: Key Transformations of the Nitrile Group

| Reagent(s) | Product Functional Group | Reaction Name/Type |

|---|---|---|

| LiAlH4, followed by H2O | Primary Amine | Reduction libretexts.org |

| DIBALH, followed by H2O | Aldehyde | Partial Reduction libretexts.org |

| H3O+, heat | Carboxylic Acid | Acid-Catalyzed Hydrolysis chemistrysteps.com |

| NaOH, H2O, heat | Carboxylate Salt | Base-Catalyzed Hydrolysis chemistrysteps.com |

Reactions Involving the 1,4-Thiazinane Ring

The 1,4-thiazinane ring is a saturated heterocycle containing nitrogen and sulfur atoms at positions 1 and 4, respectively. wikipedia.org Its reactivity is centered around these heteroatoms and the potential for the ring structure itself to undergo rearrangement.

The 1,4-thiazinane ring, being saturated, does not undergo aromatic substitution reactions. However, the nitrogen and sulfur atoms are potential sites for reaction. The nitrogen atom possesses a lone pair of electrons and is nucleophilic, making it susceptible to reaction with electrophiles such as alkylating agents. The sulfur atom can be oxidized to form sulfoxides and sulfones.

While specific studies detailing electrophilic and nucleophilic substitutions directly on the carbon framework of the this compound ring are scarce, related heterocyclic systems provide insight. For instance, nucleophilic aromatic substitution has been demonstrated on electron-deficient heterocyclic rings like tetrazines, where a nucleophile can displace a leaving group. nih.gov In the context of the saturated 1,4-thiazinane ring, direct substitution on a carbon atom would likely require the pre-installation of a leaving group and proceed via standard SN2 or E2 mechanisms.

Ring expansion and contraction reactions are important transformations for modifying heterocyclic scaffolds. wikipedia.org For the 1,4-thiazine framework, ring contraction is a known process. Studies on related pyrrolo[2,1-c] nih.govnih.govbenzothiazine systems have shown that the 1,4-thiazine moiety can undergo a nucleophile-induced ring contraction to yield 1,3-benzothiazole derivatives. nih.govbeilstein-journals.org This transformation is initiated by the nucleophilic attack leading to the cleavage of a sulfur-carbon bond within the 1,4-thiazine ring. The resulting intermediate then undergoes an intramolecular cyclization to form the new, more stable five-membered ring system fused with the pyrrole. nih.govbeilstein-journals.org This process works well with nucleophiles such as alkanols and certain amines. beilstein-journals.org

Photochemically mediated ring contractions have also been observed in related sulfur-nitrogen heterocycles. For example, 1,2,6-thiadiazines can contract to 1,2,5-thiadiazole derivatives upon exposure to visible light and oxygen, proceeding through a cycloaddition with singlet oxygen followed by rearrangement. nih.gov While mechanistically different, these examples highlight the potential for the 1,4-thiazinane ring to undergo structural reorganization under specific reaction conditions.

Derivatization at Peripheral Positions of the Scaffold

Derivatization is the process of chemically modifying a compound to produce a new compound with different properties, often to enhance its suitability for a specific application, such as analytical detection or biological screening. ddtjournal.comnih.gov For this compound, derivatization could occur at several positions.

The most accessible site for derivatization is the α-carbon, the CH2 group situated between the thiazinane ring and the nitrile group. This position is activated by the adjacent electron-withdrawing nitrile group, making the α-protons acidic. Under basic conditions, this carbon can be deprotonated to form a carbanion, which can then react with various electrophiles (e.g., alkyl halides, aldehydes) to introduce new substituents at this position.

Furthermore, the nitrogen atom of the 1,4-thiazinane ring can be derivatized. As a secondary amine, it can react with acylating agents (e.g., acid chlorides, anhydrides) to form amides or with sulfonyl chlorides to form sulfonamides. The sulfur atom can also be considered a site for derivatization through oxidation, converting the sulfide into a sulfoxide or a sulfone, which can significantly alter the molecule's polarity and chemical properties.

Table 3: Potential Derivatization Strategies

| Position | Reagent Class | Potential Derivative |

|---|---|---|

| α-Carbon | Base, then Alkyl Halide (R-X) | α-Alkylated Acetonitrile |

| α-Carbon | Base, then Aldehyde (R-CHO) | α,β-Unsaturated Acetonitrile (after dehydration) |

| Ring Nitrogen | Acyl Chloride (R-COCl) | N-Acyl Thiazinane |

Pathways for the Formation of Complex Molecular Architectures

The unique structural features of this compound provide several avenues for its elaboration into more complex molecular frameworks. These transformations can target the thiazinane ring, the acetonitrile group, or both, leading to a variety of molecular architectures.

One key pathway involves the reactivity of the α-carbon of the acetonitrile group. This carbon is activated by the adjacent electron-withdrawing nitrile group, making the attached protons acidic. Treatment with a suitable base can lead to the formation of a carbanion, which can then act as a nucleophile in various carbon-carbon bond-forming reactions.

Table 1: Potential Reactions at the α-Carbon of this compound

| Reaction Type | Reagent/Catalyst | Product Type |

| Alkylation | Alkyl halide (e.g., R-X) | α-Substituted acetonitrile derivative |

| Aldol-type Condensation | Aldehyde or Ketone | β-Hydroxy nitrile derivative |

| Michael Addition | α,β-Unsaturated carbonyl compound | 1,5-Dinitrile or related adduct |

These reactions allow for the introduction of a wide range of substituents at the α-position, significantly increasing the molecular complexity. For instance, alkylation can introduce linear, branched, or cyclic alkyl groups, while condensation reactions can lead to the formation of new carbocyclic or heterocyclic rings.

Another significant pathway for constructing complex architectures involves transformations of the nitrile group itself. The carbon-nitrogen triple bond of the nitrile is susceptible to both reduction and hydrolysis, providing access to other important functional groups.

Table 2: Transformations of the Nitrile Group in this compound

| Reaction Type | Reagent/Catalyst | Product Functional Group |

| Reduction | Reducing agents (e.g., LiAlH₄, H₂/catalyst) | Primary amine (-CH₂NH₂) |

| Partial Hydrolysis | Acid or base catalysis | Amide (-CONH₂) |

| Complete Hydrolysis | Strong acid or base with heating | Carboxylic acid (-COOH) |

The resulting amines, amides, and carboxylic acids are themselves versatile functional groups that can participate in a myriad of subsequent reactions, such as amide bond formation, further alkylation, or cyclization reactions, leading to the synthesis of diverse and complex molecular structures. The 1,4-thiazinane ring can also undergo reactions such as N-arylation or N-alkylation, further expanding the synthetic possibilities. semanticscholar.org

Investigation of Mannich Base Formation with Thiazine (B8601807) Derivatives as Versatile Intermediates

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound, an aldehyde (typically formaldehyde), and a primary or secondary amine. wikipedia.org The product of this reaction is a β-amino carbonyl compound known as a Mannich base. wikipedia.orgoarjbp.com Thiazine derivatives, particularly those with a secondary amine functionality like 1,4-thiazinane, can serve as the amine component in this reaction.

In the context of this compound, while the tertiary nitrogen is already substituted, the thiazinane ring itself can be considered a precursor or a structural component in the broader synthesis of novel Mannich bases. For instance, a synthetic route could involve the formation of a Mannich base from a simpler thiazine derivative, which is then further functionalized to introduce the acetonitrile group.

More directly, the α-amino nitrile structure of this compound makes it a valuable intermediate in reactions analogous to the Mannich reaction. The molecule can be viewed as a stable precursor to an iminium ion. Loss of the cyanide group, facilitated by a Lewis acid or other activating agents, would generate a reactive N-acyliminium ion derived from the 1,4-thiazinane ring. This iminium ion is a potent electrophile that can be attacked by a wide range of nucleophiles, including enols, enolates, and electron-rich aromatic compounds, in a process that mirrors the final step of the Mannich reaction.

Table 3: Hypothetical Mannich-type Reactions Involving this compound as an Iminium Ion Precursor

| Nucleophile | Activating Agent | Resulting Product Structure |

| Enolizable ketone (e.g., Acetophenone) | Lewis Acid (e.g., ZnCl₂) | β-(1,4-Thiazinan-4-yl) ketone |

| Electron-rich arene (e.g., Phenol) | Brønsted Acid | (1,4-Thiazinan-4-yl)methyl-substituted arene |

| Silyl enol ether | Lewis Acid (e.g., TiCl₄) | β-(1,4-Thiazinan-4-yl) carbonyl compound |

This reactivity highlights the role of this compound as a versatile intermediate, providing a synthetic equivalent for the direct aminomethylation of various nucleophiles with the 1,4-thiazinane moiety. This approach offers a powerful strategy for the synthesis of complex molecules containing the thiazinane scaffold, which is a common motif in medicinally important compounds. nih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.